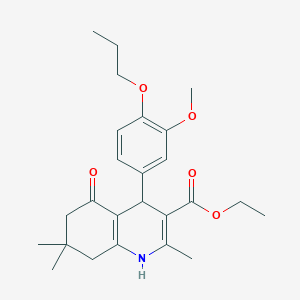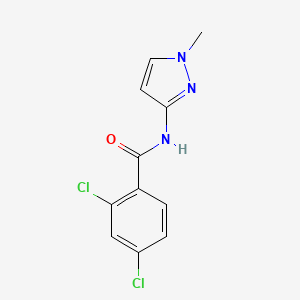![molecular formula C12H18N6O3S B10944827 1-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10944827.png)
1-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as CuCl . Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, chloroacetaldehyde, and ethyl bromopyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, cyclocondensation reactions can lead to the formation of imidazo-pyrazolo derivatives .
Scientific Research Applications
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has shown potential as an antileishmanial and antimalarial agent . Additionally, its unique structural properties make it a valuable compound for studying molecular interactions and mechanisms of action in various biological pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well into the active site of certain enzymes, characterized by lower binding free energy . This interaction can inhibit the activity of these enzymes, leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique structural features and versatile applications. Similar compounds include other pyrazole derivatives such as 1-(3-methyl-1H-pyrazol-4-yl)ethanone and quinolinyl-pyrazoles . These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE.
Properties
Molecular Formula |
C12H18N6O3S |
|---|---|
Molecular Weight |
326.38 g/mol |
IUPAC Name |
1-ethyl-4-[(1-ethylpyrazol-4-yl)sulfonylamino]-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18N6O3S/c1-4-17-7-9(6-14-17)22(20,21)16-10-8-18(5-2)15-11(10)12(19)13-3/h6-8,16H,4-5H2,1-3H3,(H,13,19) |
InChI Key |
UVFWNGDBOZLCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2C(=O)NC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B10944752.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]propanehydrazide](/img/structure/B10944760.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944768.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10944769.png)

![2-iodo-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B10944779.png)

![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944808.png)
![methyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate](/img/structure/B10944809.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10944811.png)
![1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10944816.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10944818.png)

![6-bromo-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944826.png)
